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Introduction
Sirtuin 2 (SIRT2) is a member of the NAD+-dependent protein deacetylase family and has

emerged as a significant therapeutic target for a range of diseases, including

neurodegenerative disorders and cancer.[1][2] Its primary cytoplasmic localization and role in

deacetylating key proteins like α-tubulin make it a crucial regulator of cellular processes.[3]

High-throughput screening (HTS) assays are essential for the discovery of novel SIRT2

inhibitors. These application notes provide a detailed protocol for a fluorescence-based HTS

assay to identify and characterize SIRT2 inhibitors, using the potent and selective inhibitor

SirReal2 as an example.

SirReal2 is a highly selective inhibitor of SIRT2 with a reported IC50 value of approximately

140 nM.[4] Its unique mechanism of action involves inducing a rearrangement of the enzyme's

active site, which contributes to its high selectivity over other sirtuin isoforms.[4] These

characteristics make SirReal2 an excellent tool compound for studying SIRT2 biology and a

valuable control for HTS campaigns.

Principle of the Assay
The SIRT2 inhibitor screening assay is a fluorometric, two-step enzymatic assay. In the first

step, the SIRT2 enzyme deacetylates a synthetic peptide substrate containing an acetylated

lysine residue. In the second step, a developer solution is added that specifically recognizes
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the deacetylated peptide and releases a highly fluorescent molecule. The fluorescence

intensity is directly proportional to the SIRT2 activity. In the presence of a SIRT2 inhibitor, the

deacetylation reaction is attenuated, resulting in a decreased fluorescence signal.[5][6]

Materials and Reagents
SIRT2 Enzyme (human, recombinant)

Fluorogenic SIRT2 Substrate (e.g., acetylated p53 peptide)

NAD+ (cofactor)

SIRT2 Assay Buffer

Developer Solution

SirReal2 (positive control inhibitor)

Dimethyl Sulfoxide (DMSO)

96-well or 384-well black, flat-bottom plates

Fluorescence microplate reader

Quantitative Data for SIRT2 Inhibitors
The following table summarizes the inhibitory potency of several commonly used SIRT2

inhibitors, providing a baseline for comparison in HTS experiments.
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Inhibitor IC50 (SIRT2) Selectivity Notes Reference(s)

SirReal2 140 nM

Highly selective for

SIRT2 over SIRT1,

SIRT3, SIRT4, and

SIRT5.[4]

[4]

Thiomyristoyl (TM) 28 nM

Potent and specific for

SIRT2, with an IC50

of 98 µM for SIRT1

and no inhibition of

SIRT3 at 200 µM.[7]

[7]

AGK2 3.5 µM

Selective for SIRT2,

with minimal effects

on SIRT1 or SIRT3 at

10-fold higher

concentrations.[7]

[7]

Tenovin-6 10 µM

Inhibits both SIRT1

(IC50: 21 µM) and

SIRT2.[8]

[8]

Sirtinol 38 µM

Inhibits both SIRT1

(IC50: 131 µM) and

SIRT2.[7]

[7]

Experimental Protocols
I. Reagent Preparation

SIRT2 Assay Buffer: Prepare the assay buffer as recommended by the manufacturer. A

typical buffer may contain Tris-HCl, pH 8.0, with stabilizers.

SIRT2 Enzyme: Dilute the SIRT2 enzyme to the desired concentration in cold SIRT2 Assay

Buffer. The final concentration should be determined empirically but is typically in the low

nanomolar range.
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NAD+ Solution: Prepare a stock solution of NAD+ in SIRT2 Assay Buffer. The final

concentration in the assay is typically between 0.5 mM and 1 mM.[1]

Substrate Solution: Prepare a stock solution of the fluorogenic SIRT2 substrate in SIRT2

Assay Buffer. The final concentration should be at or below the Km for the substrate to

ensure sensitivity to competitive inhibitors.

SirReal2 Stock Solution: Prepare a 10 mM stock solution of SirReal2 in 100% DMSO.

Compound Plates: For HTS, prepare compound plates by serially diluting test compounds

and SirReal2 in DMSO. Then, dilute further in SIRT2 Assay Buffer to the desired screening

concentration. The final DMSO concentration in the assay should be kept low (typically ≤1%)

to avoid enzyme inhibition.

II. High-Throughput Screening Protocol (96-well format)
This protocol is adapted from commercially available SIRT2 inhibitor screening kits.[5][6]

Compound Addition: Add 5 µL of diluted test compound or control (SirReal2, DMSO vehicle)

to the wells of a black 96-well plate.

Enzyme Addition: Add 40 µL of the diluted SIRT2 enzyme solution to each well.

Incubation: Mix gently and incubate the plate at 37°C for 10-15 minutes to allow for

compound binding to the enzyme.

Reaction Initiation: Add 5 µL of a pre-mixed solution containing the SIRT2 substrate and

NAD+ to each well to initiate the enzymatic reaction.

Enzymatic Reaction: Incubate the plate at 37°C for 30-60 minutes. The optimal incubation

time should be determined to ensure the reaction is in the linear range.

Development: Add 50 µL of the Developer Solution to each well.

Development Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.

Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the

appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).[5]
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III. Data Analysis
Background Subtraction: Subtract the average fluorescence of the "no enzyme" control wells

from all other wells.

Percentage Inhibition Calculation: Calculate the percentage of SIRT2 inhibition for each

compound using the following formula:

% Inhibition = [1 - (Signalcompound / Signalvehicle)] * 100

IC50 Determination: For dose-response curves, plot the percentage of inhibition against the

logarithm of the compound concentration and fit the data to a four-parameter logistic

equation to determine the IC50 value.
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Caption: SIRT2-mediated deacetylation of α-tubulin and its inhibition by SirReal2.

Experimental Workflow for HTS of SIRT2 Inhibitors
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Caption: High-throughput screening workflow for the identification of SIRT2 inhibitors.
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Troubleshooting
Issue Possible Cause Solution

High well-to-well variability
Inaccurate pipetting, improper

mixing

Ensure proper calibration of

pipettes. Mix reagents

thoroughly before and after

addition.

Low signal-to-background ratio
Insufficient enzyme activity,

degraded reagents

Use a higher concentration of

SIRT2 or substrate. Check the

storage and handling of all

reagents.

High background fluorescence
Autofluorescent compounds,

contaminated buffer

Screen compounds for

autofluorescence in a separate

assay. Use fresh, high-purity

reagents.

False positives
Compound precipitation,

interference with detection

Visually inspect plates for

precipitates. Perform counter-

screens to identify compounds

that interfere with the assay

components.

False negatives
Low compound potency,

insufficient incubation time

Re-screen at a higher

concentration. Optimize

incubation times for both

compound binding and the

enzymatic reaction.

Conclusion
This application note provides a comprehensive framework for conducting high-throughput

screening of SIRT2 inhibitors using a robust fluorescence-based assay. By employing the

potent and selective inhibitor SirReal2 as a reference compound, researchers can confidently

identify and characterize novel modulators of SIRT2 activity. Careful optimization of assay

parameters and adherence to the detailed protocols will ensure the generation of high-quality,

reproducible data, accelerating the discovery of new therapeutic agents targeting SIRT2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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